Cox-2-IN-6
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Overview
Description
COX-2-IN-6 is a selective cyclooxygenase-2 inhibitor, which is a type of nonsteroidal anti-inflammatory drug. Cyclooxygenase-2 inhibitors target the cyclooxygenase-2 enzyme, responsible for inflammation and pain. These inhibitors are designed to reduce the risk of peptic ulceration, a common side effect of non-selective nonsteroidal anti-inflammatory drugs .
Preparation Methods
The synthesis of COX-2-IN-6 involves multiple steps. One common method includes the conversion of 5-hydroxy-2-methylpyridine to its acetyl derivative, followed by palladium-catalyzed α-arylation with 4-bromo- or 4-chlorophenyl methyl sulfone . This method is efficient and yields the desired compound in high purity.
Chemical Reactions Analysis
COX-2-IN-6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Scientific Research Applications
COX-2-IN-6 has numerous applications in scientific research:
Chemistry: Used as a model compound to study selective inhibition of enzymes.
Biology: Helps in understanding the role of cyclooxygenase-2 in various biological processes.
Medicine: Investigated for its potential in treating inflammatory diseases and certain types of cancer.
Industry: Utilized in the development of new pharmaceuticals targeting inflammation and pain.
Mechanism of Action
COX-2-IN-6 exerts its effects by selectively inhibiting the cyclooxygenase-2 enzyme. This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain . The compound binds to the active site of the enzyme, blocking its activity and reducing the production of inflammatory mediators .
Comparison with Similar Compounds
COX-2-IN-6 is compared with other selective cyclooxygenase-2 inhibitors such as celecoxib, rofecoxib, and etoricoxib. While all these compounds target the same enzyme, this compound may offer unique binding properties and efficacy profiles . Similar compounds include:
Celecoxib: Known for its use in treating arthritis and pain.
Rofecoxib: Withdrawn from the market due to cardiovascular risks.
Etoricoxib: Used in Europe for its anti-inflammatory properties.
This compound stands out due to its specific binding affinity and potential lower risk of side effects compared to some other inhibitors .
Properties
Molecular Formula |
C20H27NO6S |
---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
1-[5-(hydroxymethyl)-3-(4-methylsulfonylphenyl)-6-propoxypyridin-2-yl]oxy-2-methylpropan-2-ol |
InChI |
InChI=1S/C20H27NO6S/c1-5-10-26-18-15(12-22)11-17(19(21-18)27-13-20(2,3)23)14-6-8-16(9-7-14)28(4,24)25/h6-9,11,22-23H,5,10,12-13H2,1-4H3 |
InChI Key |
MIGCLPHEGAEITL-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=NC(=C(C=C1CO)C2=CC=C(C=C2)S(=O)(=O)C)OCC(C)(C)O |
Origin of Product |
United States |
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